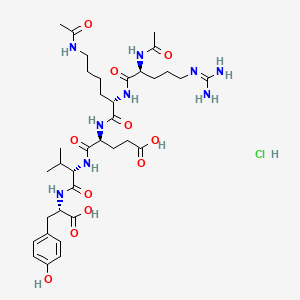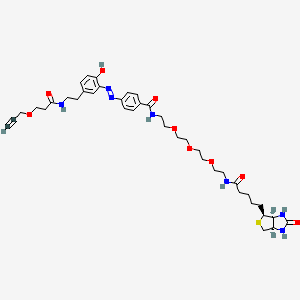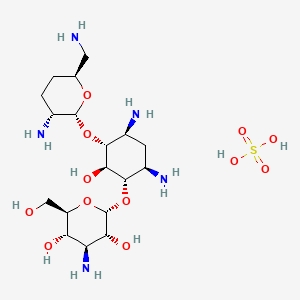
Dnp-peg3-dnp
Vue d'ensemble
Description
DNP-PEG3-DNP is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C20H24N6O11, and it has a molecular weight of 524.44 g/mol .
Applications De Recherche Scientifique
DNP-PEG3-DNP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome system research.
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Mécanisme D'action
Target of Action
DNP-PEG3-DNP is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by linking two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells, thereby regulating protein levels and maintaining cellular homeostasis .
Pharmacokinetics
As a peg-based compound, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAs a PEG-based compound, this compound is known to have increased solubility in aqueous media , suggesting that it may be more stable and effective in such environments.
Analyse Biochimique
Biochemical Properties
Dnp-peg3-dnp plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates these connections, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the formation of PROTACs . By facilitating the connection between the E3 ubiquitin ligase and the target protein, this compound influences cell function by enabling the selective degradation of target proteins . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role as a linker in PROTACs . By connecting the E3 ubiquitin ligase ligand with the target protein ligand, this compound enables the formation of a ternary complex . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-DNP involves the conjugation of two 2,4-dinitrophenol (DNP) moieties with a polyethylene glycol (PEG) chain. The reaction typically involves the activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with the DNP moieties. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: DNP-PEG3-DNP undergoes various chemical reactions, including:
Oxidation: The DNP moieties can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro groups in DNP can be reduced to amino groups under suitable conditions.
Substitution: The PEG chain can participate in nucleophilic substitution reactions, allowing for the attachment of other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can react with the PEG chain under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of DNP.
Reduction: Amino derivatives of DNP.
Substitution: Various functionalized PEG derivatives.
Comparaison Avec Des Composés Similaires
DNP-PEG3-NH2: A similar compound with an amino group instead of a second DNP moiety.
DNP-PEG4-NHS ester: Another related compound with an N-hydroxysuccinimide ester group, used for attaching to biomolecules.
Uniqueness: DNP-PEG3-DNP is unique due to its dual DNP moieties, which enhance its ability to participate in specific chemical reactions and facilitate the formation of PROTACs. The PEG chain increases the solubility and stability of the compound in aqueous media, making it highly versatile for various applications .
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJHARRKAIYZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365655-92-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
